1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure It contains a bromomethyl group, a methylthio group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the bromomethyl group or to alter the chloropropanone moiety.
Scientific Research Applications
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The methylthio group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(4-(Bromomethyl)phenyl)ethanone: This compound lacks the methylthio group and has different reactivity and applications.
4-(Methylthio)phenylboronic acid: This compound contains a boronic acid group instead of the chloropropanone moiety, leading to different chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its combination of functional groups and its versatility in chemical reactions.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-3-4-9(6-12)10(5-8)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
UKDVQJIWDLPNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)SC)Cl |
Origin of Product |
United States |
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